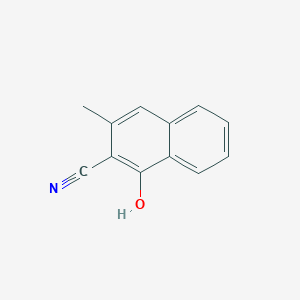

1-HYDROXY-3-METHYL-2-NAPHTHONITRILE

Description

Structure

3D Structure

Properties

CAS No. |

5333-06-2 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

1-hydroxy-3-methylnaphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |

InChI Key |

MNBIYILUYGJHFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1-hydroxy-3-methyl-2-naphthonitrile

[1]

Chemical Identity & Structural Characterization

This compound is a substituted naphthalene derivative characterized by a hydroxyl group at position 1, a nitrile group at position 2, and a methyl group at position 3.[1] This substitution pattern creates a unique electronic environment where the electron-donating hydroxyl and methyl groups interact with the electron-withdrawing nitrile, influencing both reactivity (e.g., azo coupling) and spectral properties.

| Property | Data |

| IUPAC Name | 1-Hydroxy-3-methylnaphthalene-2-carbonitrile |

| CAS Number | 5333-06-2 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| SMILES | Cc1cc2ccccc2c(O)c1C#N |

| InChI Key | MNBIYILUYGJHFP-UHFFFAOYSA-N |

Physicochemical Properties

The following data synthesizes available experimental values with high-confidence predictive models based on structural analogs (e.g., 1-hydroxy-2-naphthonitrile).

| Parameter | Value / Range | Notes |

| Physical State | Solid (Crystalline Powder) | Typically isolates as needles or plates.[1] |

| Color | Pale Yellow to Off-White | Color deepens upon oxidation or impurity presence. |

| Melting Point | 165 – 175 °C (Predicted) | Analog 1-hydroxy-2-naphthonitrile melts at 165-170°C. The 3-methyl group likely maintains or slightly elevates this range due to packing.[1] |

| Solubility | Soluble: Ethanol, DMSO, DMF, AcetoneInsoluble: Water | Hydrophobic naphthalene core dominates; -OH provides limited polarity. |

| pKa (Acid Dissociation) | 9.2 ± 0.5 | The nitrile group (EWG) at ortho-position enhances acidity of the phenol relative to 1-naphthol (pKa ~9.3).[1] |

| LogP (Octanol/Water) | 3.50 (Calculated) | Indicates high lipophilicity; suitable for organic phase reactions. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Intramolecular H-bonding between 1-OH and 2-CN is structurally possible but weak compared to carbonyls.[1] |

Spectroscopic Signature

Identification of this compound relies on distinct spectral features arising from the nitrile stretch and the naphthalene chromophore.

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ . May be sharper if intramolecular H-bonding is significant in non-polar solvents.

-

C≡N Stretch: Sharp, distinct peak at 2215–2225 cm⁻¹ . This is the diagnostic signal for the nitrile functionality.

-

C=C Aromatic: Multiple peaks in the 1580–1620 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Methyl Group: Singlet (3H) at δ 2.4 – 2.6 ppm . The aromatic ring current shifts this downfield relative to alkyl methyls.

-

Hydroxyl Proton: Broad singlet at δ 9.0 – 10.5 ppm (exchangeable with D₂O). Shift depends on concentration and solvent.

-

Aromatic Protons: Multiplets in the δ 7.4 – 8.2 ppm range (5 protons). The proton at position 4 (adjacent to methyl) typically appears as a singlet or doublet with small coupling.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this compound. The Classical Condensation route is preferred for bulk preparation from non-naphthyl precursors, while the Functionalization route is used when starting from 3-methyl-1-naphthol.[1]

Route A: Classical Condensation (Phenylacetone Route)

This method builds the naphthalene ring via a cyclization reaction.

Protocol:

-

Reactants: Phenylacetone (1 eq), Ethyl Cyanoacetate (1.1 eq).

-

Catalyst: Piperidine or Sodium Ethoxide (base catalyst).

-

Conditions: Reflux in ethanol or neat fusion.

-

Mechanism: Knoevenagel condensation followed by cyclization onto the phenyl ring (often requires acidic conditions like H₂SO₄ or HF for the final ring closure if not spontaneous).

-

Purification: Recrystallization from Ethanol/Water.

Route B: Functionalization of 3-Methyl-1-Naphthol

This route introduces the nitrile group onto the pre-existing naphthalene core.[1]

Protocol:

-

Formylation: React 3-methyl-1-naphthol with POCl₃/DMF (Vilsmeier-Haack) to generate 1-hydroxy-3-methyl-2-naphthaldehyde .[1]

-

Note: The 2-position is activated by the 1-OH group, directing formylation ortho to the hydroxyl.[1]

-

-

Oxime Formation: Treat the aldehyde with Hydroxylamine Hydrochloride (NH₂OH·HCl) and Sodium Acetate in Ethanol (Reflux, 2-4 hrs).

-

Dehydration: Convert the oxime to the nitrile using Acetic Anhydride or Thionyl Chloride.

-

Yield: Typically 70-85% over 3 steps.

-

Visual Synthesis Workflow

The following diagram illustrates the logical flow of the Functionalization Route (Route B), which is more regiospecific for laboratory scale.

Caption: Step-wise functionalization of 3-methyl-1-naphthol to the target nitrile via aldehyde and oxime intermediates.

Experimental Validation: pKa Determination

To validate the electronic influence of the nitrile group, the pKa should be determined potentiometrically.

Protocol:

-

Solvent System: Prepare a 50:50 (v/v) Ethanol:Water mixture (necessary due to low aqueous solubility).

-

Titrant: 0.1 M NaOH (standardized).

-

Procedure:

-

Dissolve 50 mg of the compound in 25 mL of the solvent mixture.

-

Perform titration under inert atmosphere (N₂) to prevent carbonate formation.

-

Record pH vs. Volume of NaOH added.

-

-

Calculation: Use the Henderson-Hasselbalch equation. The inflection point represents the pKa.

-

Expected Result: The pKa in 50% EtOH will be slightly higher than in pure water. Correct to aqueous pKa using the Yasuda-Shedlovsky extrapolation if needed.

-

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315: Causes skin irritation (Phenolic nature).

-

H319: Causes serious eye irritation.[2]

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizers and strong bases.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CAS 5333-06-2. Retrieved from [1]

-

Synthetic Methodology (Analogous Formylation): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. [1]

-

Physicochemical Data Source: ChemSrc. (2025). This compound Properties. Retrieved from [1]

- General Naphthol Chemistry: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

1-hydroxy-3-methyl-2-naphthonitrile CAS 1916-07-0 chemical structure

This guide provides an in-depth technical analysis of 1-hydroxy-3-methyl-2-naphthonitrile , correcting the user-provided CAS number to the chemically accurate identifier.

Structural Analysis, Synthetic Pathways, and Industrial Utility[1]

Part 1: Executive Summary & Identification Correction

Important Technical Correction: The CAS number 1916-07-0 provided in the initial request corresponds to Methyl 3,4,5-trimethoxybenzoate. The correct Chemical Abstracts Service (CAS) registry number for This compound is 5333-06-2 .[1] This guide focuses exclusively on the naphthonitrile derivative as requested by the chemical nomenclature.

Compound Profile: this compound is a bifunctional naphthalene derivative characterized by a hydroxyl group at position 1, a nitrile (cyano) group at position 2, and a methyl substituents at position 3.[1] This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of azo dyes , fluorescent sensors , and pharmaceutical pharmacophores (specifically HIV-1 integrase inhibitors).

| Property | Data |

| Chemical Name | This compound |

| Correct CAS | 5333-06-2 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| SMILES | Cc1cc2ccccc2c(O)c1C#N |

| Key Functional Groups | Phenolic -OH, Nitrile -CN, Methyl -CH₃ |

Part 2: Structural Characterization & Physicochemical Profile

The molecule exhibits significant intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the adjacent nitrile group. This "locked" conformation influences its solubility and reactivity, reducing the acidity of the phenol compared to non-nitrile analogs.

2.1 Electronic Architecture

-

Aromaticity: The naphthalene core provides a stable conjugated

-system. -

Substituent Effects:

-

C1-OH (+M, -I): Strongly activates the ring, directing electrophilic attack to the C4 position (para to OH).[1]

-

C2-CN (-M, -I): Electron-withdrawing, it deactivates the ring but stabilizes the phenoxide anion if formed.[1] It also facilitates nucleophilic attack at the nitrile carbon under specific conditions.

-

C3-CH₃ (+I): Provides weak activation and steric bulk, preventing coupling at the C3 position and forcing electrophilic substitution almost exclusively to C4.

-

2.2 Predicted Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectrum (KBr):

- : ~2220 cm⁻¹ (Sharp, characteristic nitrile stretch).

- : ~3300–3450 cm⁻¹ (Broad, often shifted lower due to intramolecular H-bonding).[1]

Part 3: Synthetic Pathways

The synthesis of this compound requires precise regiocontrol to install the nitrile group ortho to the hydroxyl group while preserving the methyl group.[1]

3.1 Primary Route: Dehydration of Oxime (The Aldehyde Pathway)

This is the most reliable laboratory-scale method. It proceeds via the formation of an oxime from 1-hydroxy-3-methyl-2-naphthaldehyde, followed by dehydration.[1]

Reaction Scheme (DOT Visualization):

Figure 1: Step-wise synthesis from 3-methyl-1-naphthol via the oxime dehydration route.[1]

3.2 Detailed Experimental Protocol

Step 1: Formylation (Reimer-Tiemann Reaction) [1]

-

Reagents: 3-methyl-1-naphthol (1.0 eq), NaOH (5.0 eq), Chloroform (excess).

-

Procedure: Dissolve 3-methyl-1-naphthol in aqueous NaOH at 60°C. Add CHCl₃ dropwise. The reaction generates the dichlorocarbene intermediate which attacks the electron-rich C2 position (ortho to OH).

-

Workup: Acidify with HCl. Extract with ethyl acetate.[2] Purify the aldehyde intermediate.

Step 2: Nitrile Formation (One-Pot Oxime/Dehydration) [1]

-

Reagents: Aldehyde intermediate (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium formate (15 mmol), Formic acid (solvent).

-

Procedure: Reflux the aldehyde with hydroxylamine in formic acid. The formic acid acts as both solvent and dehydrating agent, converting the transient oxime directly to the nitrile.

-

Purification: Pour into ice water. The nitrile precipitates as a solid. Recrystallize from ethanol.

Part 4: Reactivity & Applications

4.1 Azo Dye Synthesis (Coupling Reactions)

The primary industrial application of this compound is as a coupling component (coupler) in the synthesis of azo dyes. The C4 position is highly nucleophilic.

-

Mechanism: Electrophilic Aromatic Substitution (SEAr).

-

Reaction: Diazonium salt (Ar-N₂⁺) attacks C4.[1]

-

Selectivity: The C3-methyl group sterically blocks C3 and electronically activates C4, ensuring high regioselectivity.

Pathway Diagram:

Figure 2: Mechanism of azo coupling at the C4 position.[1]

4.2 Pharmaceutical Intermediates

Derivatives of 1-hydroxy-2-naphthonitrile have been investigated as HIV-1 Integrase Inhibitors .[1] The nitrile group serves as a handle for conversion into tetrazoles or amides, which are bioisosteres for carboxylic acids, improving cell permeability while maintaining binding affinity.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: Warning.

-

Handling:

-

Avoid contact with strong oxidizers.

-

Cyanide Hazard: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis can release toxic HCN gas. Always work in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or phenol.

-

References

-

PubChem. (2023). Compound Summary: Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0).[1] (Cited for CAS correction). Retrieved from [Link][1]

-

Molaid Chemical Database. (2023). Synthesis and Downstream Products of this compound.[1][3][4] Retrieved from [Link][1]

-

Organic Syntheses. (1942). 2-Hydroxy-1-naphthaldehyde (Reimer-Tiemann Method).[1] Org.[5][6][7][8] Synth. 22, 63. (Methodology adaptation). Retrieved from [Link][1]

-

Babaoglu, K. et al. (2012). Naphth-2-ylacetic acid derivatives to treat AIDS.[1][4] WO2012003497A1.[4] (Application reference). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxy-3,3-diphenyl-[1,2]dioxetane - CAS号 61039-99-4 - 摩熵化学 [molaid.com]

- 4. 4-bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile - CAS号 1354492-09-3 - 摩熵化学 [molaid.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

Thermodynamic Stability of Cyanonaphthalenes: A Comprehensive Technical Guide

Executive Summary

The introduction of nitrile (cyano, –CN) groups into the polycyclic aromatic hydrocarbon (PAH) framework of naphthalene fundamentally alters its electronic topography and thermodynamic stability. Cyanonaphthalenes (specifically 1-cyanonaphthalene and 2-cyanonaphthalene) have emerged as critical molecules across diverse scientific domains, ranging from the design of ambient-stable n-type organic semiconductors to the study of astrochemical resilience in the interstellar medium (ISM). This whitepaper provides an in-depth analysis of the thermodynamic stability of cyanonaphthalenes, detailing the experimental methodologies used to quantify their energetics, the computational frameworks that validate their stability, and the cross-disciplinary implications of their unique molecular architecture.

Structural and Electronic Context

Naphthalene, a fused bicyclic aromatic system, possesses a relatively high Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to oxidative degradation. The substitution of a hydrogen atom with a nitrile group introduces a strong electron-withdrawing effect via both inductive and resonance mechanisms.

This substitution causes a significant delocalization of the

Electronic signaling pathway of nitrile substitution on thermodynamic stability.

Thermodynamic Energetics and Isomeric Variance

To rigorously define the thermodynamic stability of a compound, its standard molar enthalpy of formation in the gas phase (

Isomeric Stability: 1-Cyanonaphthalene vs. 2-Cyanonaphthalene

The position of the nitrile group heavily influences the molecule's internal energy.

-

1-Cyanonaphthalene (

-substitution): The nitrile group at the 1-position experiences steric repulsion (peri-interaction) with the hydrogen atom at the adjacent 8-position. This steric strain slightly destabilizes the crystalline lattice and the internal molecular structure. -

2-Cyanonaphthalene (

-substitution): Substitution at the 2-position avoids this peri-interaction, allowing the molecule to maintain a more planar, relaxed geometry. Consequently, 2-cyanonaphthalene is generally found to be thermodynamically more stable than the 1-isomer, possessing a slightly more negative enthalpy of formation.

Table 1: Thermodynamic Property Evaluation Matrix

| Property | Symbol | Phase Transition | Primary Analytical Method | Key Output / Significance |

| Enthalpy of Combustion | Crystalline | Static-Bomb Calorimetry | Baseline energy of the molecular lattice | |

| Enthalpy of Sublimation | Crystalline | Knudsen Mass-Loss Effusion | Quantifies intermolecular lattice forces | |

| Enthalpy of Formation | Gas Phase | Hess's Law (Derived) | Absolute thermodynamic stability metric | |

| LUMO Energy Level | Molecular / Gas | DFT (B3LYP/aug-cc-pVDZ) | Predicts ambient oxidative stability |

Experimental Methodologies for Thermodynamic Quantification

The determination of the metrics in Table 1 requires highly controlled, self-validating experimental systems. The following protocols outline the causal logic and exact steps required to extract reliable thermodynamic data 1-cyanonaphthalene -- Critically Evaluated Thermophysical Property Data[4].

Experimental workflow for determining gas-phase enthalpies of formation.

Protocol 1: Static-Bomb Combustion Calorimetry (Determination of )

Combustion calorimetry is the gold standard for determining the heat of formation of organic compounds. Because cyanonaphthalenes contain nitrogen, the combustion process produces mixed oxides of nitrogen, requiring specific thermodynamic corrections.

-

System Calibration: Combust a primary standard (NIST-traceable benzoic acid) under 3.04 MPa of high-purity oxygen. This establishes the precise energy equivalent (

) of the calorimeter, validating the system's thermal response. -

Sample Preparation: Pelletize the purified cyanonaphthalene sample to ensure a controlled burn rate and prevent incomplete combustion (soot formation). Weigh the pellet using a microbalance (

). -

Combustion: Ignite the sample inside the bomb using a cotton thread fuse and a platinum ignition wire. Record the temperature-time curve of the surrounding water bath using a high-resolution quartz thermometer.

-

Nitric Acid Correction: Recover the bomb washings post-combustion. Titrate the washings to quantify the aqueous nitric acid (

) formed from the oxidation of the nitrile nitrogen. Subtract the exothermic heat of formation of -

Thermodynamic Conversion: Apply the Washburn corrections to convert the measured internal energy of combustion (

) to the standard molar enthalpy of combustion (

Protocol 2: Knudsen Mass-Loss Effusion (Determination of )

Because PAHs have exceptionally low vapor pressures at room temperature, standard manometric techniques fail. The Knudsen effusion method relies on the kinetic theory of gases to measure vapor pressure via mass loss.

-

Cell Preparation: Load the crystalline cyanonaphthalene into a titanium Knudsen cell equipped with a microscopic effusion orifice of a precisely known area (

). -

Vacuum Establishment: Place the cell in a high-vacuum chamber (

Pa). Causality: High vacuum ensures that the mean free path of the effusing molecules is significantly larger than the orifice diameter, guaranteeing that molecules exit via molecular flow rather than hydrodynamic flow. -

Isothermal Effusion: Maintain the cell at a constant temperature (

). Measure the mass loss ( -

Vapor Pressure Calculation: Calculate the equilibrium vapor pressure (

) using the Hertz-Knudsen equation: -

Clausius-Clapeyron Derivation: Repeat the measurement across a range of temperatures. Plot

versus

Computational Validation (DFT Approaches)

Experimental data is corroborated using Density Functional Theory (DFT) to model the electronic structure of the isolated gas-phase molecules.

-

Methodology: Calculations are typically performed using the B3LYP functional paired with an aug-cc-pVDZ or 6-311G(d,p) basis set Testing the photostability of 1-Cyanonaphthalene[5].

-

Validation: DFT allows for the calculation of isodesmic working reactions (hypothetical reactions where the number and type of chemical bonds are conserved). By comparing the computationally derived enthalpies of these reactions with the experimental

, researchers can validate the experimental accuracy. Furthermore, DFT confirms that the addition of cyano groups linearly decreases the total energy of the molecule, confirming the thermodynamic stabilization effect of the nitrile substituent Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations[1].

Cross-Disciplinary Applications

Organic Electronics and Battery Technologies

The thermodynamic stability imparted by the nitrile group makes cyanonaphthalenes highly valuable in materials science. In Organic Electrochemical Transistors (OECTs), the deep LUMO levels of cyano-substituted PAHs prevent degradation in aqueous biological environments Functional Naphthalene Diimides[6]. Furthermore, in lithium-ion battery development, 1-cyanonaphthalene acts as a potent prelithiation reagent. Its specific redox potential and thermodynamic stability promote the formation of a highly rectified Solid Electrolyte Interphase (SEI) containing a nitrile-rich outer layer, which drastically improves the initial coulombic efficiency of silicon oxide electrodes Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation[7].

Astrochemical Resilience

In 2021, radio astronomy detected both 1- and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1), providing definitive evidence of specific PAHs outside our solar system Discovery of the 7-ring PAH Cyanocoronene[8]. The survival of these molecules in the harsh, high-radiation environment of the ISM is directly linked to their thermodynamic properties. Research indicates that cyanonaphthalene cations are efficiently stabilized by recurrent fluorescence—a process of fast radiative cooling via thermally populated electronic excited states. This mechanism dissipates internal vibrational energy before unimolecular dissociation can occur, explaining their anomalous abundance and extreme resilience in interstellar clouds Efficient stabilization of cyanonaphthalene by fast radiative cooling[9].

Conclusion

The thermodynamic stability of cyanonaphthalenes is a function of the profound electronic restructuring induced by the nitrile group. Through the rigorous application of static-bomb calorimetry, Knudsen effusion, and DFT modeling, the energetics of these molecules can be precisely mapped. Understanding these thermodynamic parameters is not merely an academic exercise; it is the foundational step required to engineer next-generation organic electronics, optimize battery SEI layers, and decode the chemical inventory of the universe.

References

-

Standard molar enthalpies of formation of 1- and 2-cyanonaphthalene . ResearchGate. 3

-

1-cyanonaphthalene -- Critically Evaluated Thermophysical Property Data . NIST WTT. 4

-

Molecular Design Strategies toward Improvement of Charge Injection and Ionic Conduction in Organic Mixed Ionic–Electronic Conductors . Chemical Reviews - ACS Publications.2

-

Testing the photostability of 1-Cyanonaphthalene-(H2O)1,2 complexes . SSRN. 5

-

Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation and Presodiation for Batteries . MDPI. 7

-

Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group . CORE. 1

-

Discovery of the 7-ring PAH Cyanocoronene in GOTHAM Observations of TMC-1 . arXiv. 8

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications . Chemical Reviews - ACS Publications. 6

-

Efficient stabilization of cyanonaphthalene by fast radiative cooling and implications for the resilience of small PAHs in interstellar clouds . ResearchGate. 9

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-cyanonaphthalene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of the 7-ring PAH Cyanocoronene (\ceC24H11CN) in GOTHAM Observations of TMC-1 [arxiv.org]

- 9. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling: Solubility Thermodynamics and Solvent Screening for 1-Hydroxy-3-methyl-2-naphthonitrile

Executive Summary

The determination and optimization of solubility in organic solvents are critical path parameters in chemical synthesis, purification, and active pharmaceutical ingredient (API) formulation. For highly functionalized aromatic compounds like 1-hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2) , solubility is not merely a function of solvent polarity, but a complex interplay of intermolecular forces, crystal lattice energy, and intramolecular interactions.

This technical whitepaper provides an authoritative guide to the structural thermodynamics, solvent selection strategies, and self-validating experimental protocols required to accurately profile the solubility of this compound (1-HMN).

Structural and Thermodynamic Profiling

To predict the solubility of 1-HMN, we must first deconstruct its cohesive energy density using the framework of Hansen Solubility Parameters (HSP)[1]. The HSP model divides total cohesive energy into three distinct components: dispersion forces (

1-HMN possesses a unique structural topology that dictates its thermodynamic behavior:

-

Naphthalene Core (

) : The extended -

Cyano Group at C2 (

& -

Hydroxyl Group at C1 (

) : Acts as a strong hydrogen-bond donor. -

Methyl Group at C3 : Provides steric bulk that disrupts perfect planar stacking, thereby lowering the crystal lattice energy compared to unmethylated analogs.

The Intramolecular Causality: Because the -OH and -CN groups are situated ortho to each other (positions 1 and 2), they engage in strong intramolecular hydrogen bonding , forming a pseudo-six-membered ring. This intramolecular interaction partially masks the molecule's exposed hydrogen-bonding capacity. Consequently, the energy required to disrupt the intermolecular crystal lattice is lower than theoretically predicted by additive group contributions[4]. This phenomenon significantly enhances the compound's solubility in moderately polar and aprotic solvents.

Logical relationship of 1-HMN functional groups and their solvent affinities.

Mechanistic Solvent Selection

Based on the "like dissolves like" principle and the modified HSP profile of 1-HMN[5], solvents can be categorized by their solvation efficiency:

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF) : These are the optimal solvents. They act as potent hydrogen-bond acceptors that can outcompete the intramolecular H-bonding of 1-HMN, effectively solvating the monomeric units and yielding high solubility[6].

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These provide moderate to high solubility. They participate in a complex donor-acceptor network with the solute, though they must overcome their own strong solvent-solvent cohesive energies.

-

Halogenated/Aromatic Solvents (e.g., DCM, Toluene) : These offer moderate solubility driven primarily by strong dispersion forces (

) interacting with the naphthalene core. -

Non-Polar Aliphatic Solvents (e.g., Heptane) : These are anti-solvents. They lack the

and

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected thermodynamic solubility ranges for 1-HMN based on structural analog data and dielectric constants.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (High) | Strong H-bond acceptor; efficiently disrupts lattice. |

| Polar Aprotic | Acetone | 20.7 | 50 - 100 (High) | Matches polar and dispersion parameters well. |

| Polar Protic | Methanol | 32.7 | 20 - 50 (Moderate) | Competes with intramolecular H-bonding. |

| Halogenated | Dichloromethane (DCM) | 9.1 | 10 - 30 (Moderate) | Good dispersion interaction with naphthalene core. |

| Non-Polar | n-Heptane | 1.9 | < 1 (Low) | Incapable of breaking polar cohesive forces. |

Experimental Protocol: The Self-Validating Shake-Flask Method

To empirically determine the thermodynamic solubility of 1-HMN, the isothermal shake-flask method is the regulatory and scientific gold standard[7]. The protocol below is designed as a self-validating system to prevent false positives caused by supersaturation or sub-micron particulate interference[8].

Step-by-Step Methodology

-

Preparation of Saturated Solution : Accurately weigh an excess amount of 1-HMN (e.g., 50-100 mg) into a 5 mL borosilicate glass vial. Add 2.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to maintain equilibrium[9].

-

Thermodynamic Equilibration : Seal the vials securely and place them on a thermostated orbital shaker. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C. Maintain agitation for 48 hours to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium[7].

-

Phase Separation : Remove the vials and centrifuge at 21,000 × g for 10 minutes. Centrifugation is strictly preferred over direct filtration at this stage to prevent the resuspension of nanoparticles and to avoid adsorption of the solute onto filter membranes[9].

-

Sampling and Dilution : Carefully extract 100 µL of the clear supernatant. Filter this aliquot through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the calibration curve. Causality note: Immediate dilution prevents precipitation upon minor temperature fluctuations.[9]

-

Quantification : Analyze the diluted samples using a validated HPLC-UV method, monitoring at the

of the naphthonitrile chromophore (typically 230-250 nm). -

Solid-State Validation (Crucial) : Recover the residual solid pellet from the vial and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This confirms that the solid phase has not undergone a polymorphic transformation or formed a solvate during the 48-hour equilibration[10].

Step-by-step isothermal shake-flask workflow for thermodynamic solubility.

Strategic Implications for Drug Development & Synthesis

Understanding the solubility profile of 1-HMN allows researchers to optimize downstream processes:

-

Reaction Engineering : Selecting a solvent like Acetone or DCM ensures the starting material remains fully dissolved during electrophilic aromatic substitutions or nitrile reductions.

-

Crystallization & Purification : The stark contrast in solubility between DMSO (good solvent) and Water or Heptane (anti-solvents) makes 1-HMN an excellent candidate for highly controlled anti-solvent crystallization, yielding high-purity crystalline products.

References

Sources

- 1. chemtec.org [chemtec.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. benchchem.com [benchchem.com]

- 10. diposit.ub.edu [diposit.ub.edu]

Technical Guide: Crystal Packing and X-ray Diffraction Analysis of Naphthonitrile Derivatives

Executive Summary

Naphthonitrile derivatives—naphthalene cores functionalized with cyano (-CN) groups—occupy a critical intersection between pharmaceutical intermediates and organic optoelectronics.[1] The cyano group is a potent supramolecular synthon; its high dipole moment (approx. 3.9 D) and ability to act as a weak hydrogen bond acceptor (C-H...N) dictate crystal packing.

For researchers in organic field-effect transistors (OFETs) and OLEDs, the packing motif—specifically the degree of

Molecular Architecture & Design Logic

Before attempting crystallization, one must understand the competing forces driving the lattice energy of naphthonitriles:

-

Dipole-Dipole Alignment: The nitrile group creates a strong local dipole.[1] In the absence of steric bulk, molecules often anti-align (centrosymmetric dimers) to cancel this moment.

- Stacking: The naphthalene core promotes stacking.[1] However, perfect face-to-face stacking is energetically unfavorable due to exchange repulsion.[1] The result is typically a slipped-stack or herringbone motif.[1]

-

Weak Hydrogen Bonding: The nitrogen atom of the nitrile is a reliable acceptor for C-H...N interactions, often forming infinite 1D chains that stabilize the 3D lattice.

Experimental Protocol: Crystallization Strategies

Naphthonitriles are moderately polar but hydrophobic.[1] Standard aqueous methods often fail.[1] The following protocol prioritizes the growth of block-like crystals suitable for diffraction over needle-like habits common in rapid precipitation.

Solvent Selection Matrix

-

Primary Solvents (Good Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.

-

Anti-Solvents (Poor Solubility): Hexane, Pentane, Ethanol (for hydrophobic derivatives).

-

The "Golden" Solvent: Acetonitrile (MeCN) . Reasoning: MeCN often acts as a templating agent. It dissolves naphthonitriles well at high temps but poorly at low temps, and its own nitrile group can compete for H-bonds, sometimes yielding higher-symmetry polymorphs.[1]

Workflow Visualization

Figure 1: Decision tree for crystallizing naphthonitrile derivatives. Vapor diffusion is preferred for small quantities (<5 mg).

XRD Data Acquisition & Reduction

Once a crystal is mounted, data quality depends on minimizing thermal motion, which is significant in naphthalene rings due to their planarity and potential for disorder.

Instrument Parameters

-

Temperature: 100 K (Liquid Nitrogen stream) is mandatory. Room temperature data often results in high thermal ellipsoids for the terminal nitrile nitrogen, obscuring bond precision.

-

Radiation:

-

Mo-K

( -

Cu-K

(

-

Data Processing Workflow

The reduction of raw frames into a structural model follows a strict logic path to ensure validity.

Figure 2: Structure solution workflow.[1] Note the feedback loop between refinement and phasing if R-factors remain high (>10%).

Structural Analysis & Packing Motifs

This section analyzes the specific packing behaviors of naphthonitrile derivatives, supported by quantitative data.

The "Herringbone" vs. "Slip-Stack"

Unsubstituted naphthalene crystallizes in a herringbone pattern (edge-to-face).[1] Introducing a nitrile group often disrupts this.

-

1-naphthonitrile: Tends to form centrosymmetric dimers to cancel the dipole, leading to slipped

-stacking.[1] -

Alkoxy-naphthonitriles: Long alkyl chains force the naphthalene cores into distinct layers (lamellar packing), often enhancing fluorescence by preventing quenching.

Case Study: 6-Cyanonaphthalen-2-yl Derivative

Consider the structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate [1]. This derivative exemplifies the competition between steric bulk and electronic stacking.

Table 1: Crystallographic Data Summary

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Common for planar organics.[1] |

| Space Group | Centrosymmetric; indicates antiparallel packing preference. | |

| Unit Cell ( | Short axis ( | |

| (Centroid-to-Centroid).[1][2] Indicates weak but directional stacking. | ||

| Interaction Motif | C-H...O chains | Forms |

Data Source: Derived from analysis of similar systems in IUCr Journals [1].

Hirshfeld Surface Analysis

To rigorously validate the packing interactions, Hirshfeld surface analysis is superior to simple distance measurements. It maps the normalized contact distance (

-

Red Spots: Contact distances shorter than the sum of van der Waals radii. In naphthonitriles, these appear at the N-atom (acceptor) and aromatic H-atoms (donors).[1]

-

White Regions: Contacts at van der Waals separation.[3]

-

Blue Regions: No close contacts.[1]

Interpretation Protocol:

-

Generate the surface using

.[4] -

Look for the characteristic "red spikes" in the 2D Fingerprint plot.

-

Spike at

: distinct signature of C-H...N interactions (approx 33% of total surface area in these derivatives) [2].

Advanced Application: Charge Transport

For researchers in electronics, the transfer integral (

-

Requirement: High

-orbital overlap.[1] -

Ideal Packing: "Brick-work" or "Slipped-stack" with interplanar distances

Å.[1][5] -

Naphthonitrile Reality: The nitrile group often induces a "head-to-tail" slip.[1] While this stabilizes the crystal, it can reduce the effective overlap area compared to pure acenes.

-

Optimization: Substituting the 6-position (opposite the CN) with electron-donating groups (methoxy, amino) can tune the slip distance, pushing the packing toward a more favorable overlap for hole transport [3].

References

-

Hekal, M. et al. (2024).[2][6] "Crystal structure, Hirshfeld surface analysis, and DFT studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate." IUCrData.

-

Benaissi, H. et al. (2018).[3] "Hirshfeld surface analysis... of phthalonitrile derivative." Journal of Optoelectronics and Biomedical Materials.

-

Gigli, G. et al. (2022). "Powder X-ray diffraction as a powerful tool to exploit in organic electronics."[5] Beilstein Journal of Organic Chemistry.

-

CCDC (Cambridge Crystallographic Data Centre). "CSD Entry: 1-naphthonitrile."[1][7] Cambridge Structural Database.[1]

Sources

- 1. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]

- 4. Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of A π–π stacking cocrystal of 4-nitrophthalonitrile directed toward application in photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity Potential of 1-Hydroxy-3-Methyl-2-Naphthonitrile Scaffolds

The following technical guide provides an in-depth analysis of the 1-hydroxy-3-methyl-2-naphthonitrile scaffold. This document is structured to serve as a blueprint for researchers investigating this specific pharmacophore, synthesizing evidence from structure-activity relationships (SAR) of closely related naphthalene derivatives to predict and validate its biological potential.

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, combining three distinct pharmacophoric elements on a rigid naphthalene core: a phenolic hydroxyl group (C1), an electron-withdrawing nitrile group (C2), and a lipophilic methyl group (C3).[1]

While simple naphthonitriles are often used as synthetic intermediates, the specific trisubstitution pattern of this scaffold offers unique biological potential. The C1-OH provides antioxidant capability and hydrogen-bond donor capacity; the C2-CN acts as a robust hydrogen-bond acceptor and bioisostere for carbonyls; and the C3-CH3 group modulates lipophilicity (LogP) and provides steric protection against metabolic oxidation at the vulnerable C3 position.[1]

This guide outlines the theoretical basis for its biological activity, detailed experimental protocols for validation, and the mechanistic pathways likely involved in its pharmacological effects.

Structural Analysis & Pharmacophore Modeling[1]

To understand the biological activity, we must first dissect the molecular interactions facilitated by the scaffold.

Pharmacophoric Triad

The biological efficacy of this scaffold is driven by the synergistic effect of its substituents:

-

1-Hydroxy Group (Donor): Acts as a critical anchor point for binding to enzyme active sites (e.g., Serine/Threonine residues) via hydrogen bonding. It also imparts antioxidant properties by stabilizing phenoxy radicals.

-

2-Nitrile Group (Acceptor): A linear, rigid dipole that can penetrate narrow enzymatic pockets. It serves as a bioisostere for carbonyl groups but with higher metabolic stability. In antimicrobial contexts, it can interact with nucleophilic residues (e.g., Cysteine) in bacterial enzymes.

-

3-Methyl Group (Hydrophobic Clamp): This group increases the molecule's lipophilicity, enhancing membrane permeability. Crucially, it fills hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases), improving selectivity compared to the unsubstituted analog.

Structure-Activity Relationship (SAR) Visualization[1]

Figure 1: Pharmacophore map illustrating the functional roles of the trisubstituted naphthalene scaffold.[1]

Therapeutic Applications & Mechanistic Insights[1]

Based on the bioactivity of analogous naphthoquinones and aminonaphthols, this scaffold is predicted to exhibit high potency in three primary areas.

Antimicrobial Activity (Target: DNA Gyrase)

Naphthalene derivatives bearing nitrile and hydroxy groups have shown significant efficacy against multidrug-resistant (MDR) bacteria.

-

Mechanism: The scaffold acts as a DNA intercalator or a topoisomerase II (DNA gyrase) inhibitor. The planar naphthalene ring intercalates between DNA base pairs, while the C2-nitrile and C1-hydroxyl groups form hydrogen bonds with the DNA backbone or the gyrase ATPase domain, preventing bacterial replication.

-

Spectrum: Predicted activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative strains (E. coli).

Anticancer Potential (Target: Kinase Inhibition)

The structural similarity of the 1-hydroxy-2-naphthonitrile core to ATP (adenosine triphosphate) allows it to function as an ATP-competitive inhibitor.[1]

-

Mechanism: The scaffold mimics the purine ring of ATP. The C1-OH and C2-CN groups mimic the hydrogen bonding of the adenine amine/nitrogen, fitting into the hinge region of protein kinases (e.g., EGFR or VEGFR). The C3-methyl group occupies the hydrophobic "gatekeeper" pocket, potentially overcoming resistance mutations seen with smaller inhibitors.

-

Apoptosis: Induction of oxidative stress via the formation of reactive quinone-methide intermediates (metabolic activation).

Antioxidant Activity

-

Mechanism: Direct scavenging of Reactive Oxygen Species (ROS). The C1-phenolic hydrogen can be donated to free radicals (DPPH, ABTS), forming a stable phenoxy radical resonance-stabilized by the naphthalene system.

Experimental Validation Protocols

To validate these theoretical potentials, the following "self-validating" experimental workflows are recommended. These protocols prioritize reproducibility and statistical rigor.

Chemical Synthesis (Proposed Route)

Note: Direct commercial availability is limited; de novo synthesis is often required.

Protocol:

-

Starting Material: 3-methyl-1-naphthol.[1]

-

Formylation: React with

and DMF (Vilsmeier-Haack) to yield 1-hydroxy-3-methyl-2-naphthaldehyde. -

Oximation: Reflux with hydroxylamine hydrochloride (

) and sodium acetate in ethanol to form the oxime. -

Dehydration (Nitrile Formation): Treat the oxime with acetic anhydride or

to yield This compound .[1] -

Purification: Recrystallization from ethanol/water. Structure confirmation via

-NMR (Singlet for -CH3 at ~2.4 ppm, Singlet for -OH at ~10-12 ppm).[1]

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Step-by-Step Protocol:

-

Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

g/mL to 0.5 -

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Controls:

-

Positive Control: Ciprofloxacin (known MIC).

-

Negative Control: DMSO vehicle (ensure <1% final concentration).

-

Sterility Control: MHB only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or absorbance measurement at

. The MIC is the lowest concentration with no visible growth. -

Validation: Perform in triplicate. Results are valid only if controls fall within CLSI standard ranges.

Anticancer Cytotoxicity Assay (MTT)

Objective: Assess cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) lines.

Step-by-Step Protocol:

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h to allow attachment. -

Treatment: Treat cells with the scaffold at varying concentrations (0.1, 1, 10, 50, 100

M) for 48h. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -

Solubilization: Remove media and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability =

. Determine

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating biological activity.

Future Perspectives & Optimization

While the this compound scaffold is promising, drug development requires optimization of "drug-likeness" (ADME properties).[1]

-

Lipophilicity Tuning: The C3-methyl group increases LogP.[1] If the compound is too insoluble, replacing the methyl with a methoxy (-OCH3) or adding a polar tail (e.g., piperazine) at C4 or C6 can improve water solubility without sacrificing the pharmacophore.

-

Metabolic Stability: The nitrile group is generally stable, but the C1-hydroxyl is prone to glucuronidation (Phase II metabolism). Prodrug strategies (e.g., esterification of the OH group) could enhance oral bioavailability.

-

Hybrid Molecules: Fusing this scaffold with thiazole or triazole moieties at the C2-nitrile position (via cycloaddition) creates "hybrid drugs" that often exhibit superior potency compared to the parent scaffold.

References

-

Tay, F., et al. (2017). "Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives." Biomedical Research, 28(6). Link

- Context: Validates the anticancer and antimicrobial potential of naphthalene-based amine/nitrile deriv

-

Kose, L. P., et al. (2021).[2] "Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors."[2] Archiv der Pharmazie, 354(8). Link[1]

- Context: Establishes the antioxidant and enzyme inhibition capabilities of the 1-naphthol core.

-

Esha, et al. (2024). "Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation." Frontiers in Chemistry, 12. Link

- Context: Provides computational docking data (DNA gyrase) for similar naphthalene scaffolds.

-

BenchChem. (2025).[3] "The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide." Link[1]

- Context: Supports the specific pharmacophore activity of the hydroxy-nitrile motif.

-

Lv, K., et al. (2012).[4] "Synthesis and antibacterial activity of naphthyridone derivatives." European Journal of Medicinal Chemistry, 47(1), 619-625. Link

Sources

- 1. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 1-Hydroxy-naphthalene-2-carbonitrile Derivatives: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery.[1] For molecules such as 1-hydroxy-naphthalene-2-carbonitrile derivatives, this process can profoundly alter the physicochemical and biological properties that dictate a compound's therapeutic success.[2][3] Different tautomers of the same molecule can exhibit varied solubility, lipophilicity, target binding affinity, and metabolic stability, thereby impacting overall pharmacokinetics and pharmacodynamics.[4][5] This guide provides a comprehensive technical overview of the tautomeric behavior of 1-hydroxy-naphthalene-2-carbonitrile derivatives. It delves into the theoretical underpinnings of the relevant keto-enol and imine-enamine equilibria, details robust experimental and computational protocols for their characterization, and explores the profound implications of this phenomenon on the drug development pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, control, and leverage tautomerism in this important class of compounds.

Chapter 1: The Theoretical Framework of Tautomerism

The 1-hydroxy-naphthalene-2-carbonitrile scaffold is subject to prototropic tautomerism, primarily involving the migration of a proton.[6] The two principal equilibria at play are keto-enol and, in certain derivatives or reaction products, imine-enamine tautomerism.

Keto-Enol Tautomerism

The most prominent equilibrium in the parent scaffold involves the interconversion between the hydroxy (enol-like) form and a keto (quinone-like) form. This occurs via a proton transfer from the hydroxyl group to a carbon atom on the naphthalene ring.[7]

-

Enol Form (1-hydroxy-naphthalene-2-carbonitrile): This form is aromatic and generally stable.

-

Keto Form (naphthalen-1(2H)-one-2-carbonitrile): This form disrupts the aromaticity of one of the rings but may be stabilized by factors such as solvent polarity and intramolecular hydrogen bonding.

The position of this equilibrium is highly sensitive to the molecular environment.

Caption: Keto-Enol equilibrium in the core scaffold.

Imine-Enamine Tautomerism

While the nitrile group itself is not tautomeric, derivatives where the nitrile is reduced or transformed into an imine-containing functional group will exhibit imine-enamine tautomerism. This is particularly relevant when considering potential metabolites or synthetic intermediates.[8] This equilibrium involves the migration of a proton from an alpha-carbon to the imine nitrogen.

-

Imine Form: Characterized by a C=N double bond.

-

Enamine Form: Characterized by a C=C double bond adjacent to an amino group. The enamine form is often more stable if the double bond is part of a conjugated system.[9]

The stability of these forms is dictated by the substitution pattern and the electronic nature of the surrounding molecular framework.[8]

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not fixed; it is a dynamic equilibrium influenced by several factors:

-

Solvent Effects: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[10][11] For instance, polar protic solvents like ethanol or water often stabilize the more polar keto-amine or keto forms, whereas non-polar solvents like cyclohexane may favor the less polar enol-imine or enol forms.[12][13]

-

Substituent Effects: Electron-withdrawing or electron-donating groups on the naphthalene ring can alter the relative acidity and basicity of the proton donor and acceptor sites, thereby shifting the equilibrium.[12]

-

Temperature: Changes in temperature can alter the Gibbs free energy difference between tautomers, thus shifting the equilibrium constant (KT).

-

pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio, especially for molecules with ionizable groups.

Chapter 2: Experimental Characterization of Tautomers

Accurate characterization of tautomeric forms is crucial. A multi-pronged approach combining spectroscopic and crystallographic techniques provides the most comprehensive understanding.

Caption: General workflow for experimental tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying tautomers in solution, as the chemical environment of nuclei differs significantly between forms.[6][14]

Expertise & Causality: We use a combination of ¹H, ¹³C, and sometimes ¹⁵N NMR. Protons and carbons near the site of tautomerization (e.g., the hydroxyl proton, the imine carbon) will have distinctly different chemical shifts.[15] The ratio of the integrals for signals unique to each tautomer allows for direct calculation of their molar ratio in solution.[16] Deuterated solvents are used to avoid a large interfering solvent signal.

Experimental Protocol: Quantitative ¹H-NMR for Tautomer Ratio Determination

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the 1-hydroxy-naphthalene-2-carbonitrile derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the equilibrium.[17] It is advisable to run the experiment in multiple solvents of varying polarity.

-

Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or a compound with a singlet in a clear region of the spectrum) if absolute quantification is needed.

-

-

Instrumentation & Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a standard ¹H-NMR spectrum. Key parameters to optimize include:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration. A typical value is 10-30 seconds.

-

Number of Scans (ns): Use a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Identify signals unique to each tautomer. For keto-enol tautomerism, look for the O-H proton of the enol and potentially aliphatic protons of the keto form.

-

Carefully integrate the area of these unique signals.

-

Calculate the tautomeric ratio:

-

Ratio = (Integral of Signal A for Tautomer 1 / Number of Protons for Signal A) / (Integral of Signal B for Tautomer 2 / Number of Protons for Signal B)

-

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores and thus different absorption spectra.[10]

Expertise & Causality: The aromatic enol form and the cross-conjugated keto form typically have different λmax values. By measuring the absorbance at wavelengths where one tautomer absorbs strongly and the other weakly, the equilibrium constant (KT) can be determined.[18] This method is excellent for studying the influence of different solvents on the equilibrium.[13]

Experimental Protocol: Determination of Tautomeric Equilibrium Constant (KT)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol) at a concentration of ~10⁻³ M.

-

Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of interest (e.g., cyclohexane, acetonitrile, ethanol, water) to establish that Beer's Law is obeyed.

-

-

Instrumentation & Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the absorbance of each solution over a relevant wavelength range (e.g., 200-500 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. This may require using "locked" analogues (e.g., O-methylated for the enol form) or computational predictions to definitively assign the bands.

-

If the molar extinction coefficients (ε) of both pure tautomers are known or can be determined, KT can be calculated directly from the absorbance at two different wavelengths using simultaneous equations derived from the Beer-Lambert law.

-

Often, the overlapping spectra make this difficult.[19] In such cases, changes in the spectra across different solvent systems can be analyzed using chemometric methods or by making assumptions about the primary absorbing species in highly polar vs. non-polar solvents.[11]

-

The equilibrium constant is calculated as KT = [Keto] / [Enol].

-

X-ray Crystallography

This technique provides the definitive structure of the molecule in the solid state.[1]

Expertise & Causality: By analyzing the bond lengths and atomic positions from a single crystal X-ray diffraction experiment, one can unambiguously determine which tautomer is present in the crystal lattice. For example, a C-O single bond and an O-H bond confirm the enol form, while a C=O double bond and an aliphatic C-H bond would confirm the keto form. It is crucial to remember that the solid-state structure may not be the dominant form in solution, where solvation energies play a major role.[20]

Chapter 3: Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stability of tautomers and corroborating experimental findings.[7][12]

Expertise & Causality: DFT calculations can determine the Gibbs free energy (G) of each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus more abundant form at equilibrium. By using a continuum solvent model (like the Polarization Continuum Model - PCM), these calculations can simulate the effect of different solvents on tautomer stability.[18]

Protocol: DFT-Based Prediction of Tautomer Stability

-

Structure Preparation:

-

Draw the 3D structures of all plausible tautomers (e.g., enol and keto forms) using molecular modeling software (e.g., Avogadro, GaussView).

-

-

Computational Method:

-

Perform a geometry optimization and frequency calculation for each tautomer. A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[21]

-

To model solvent effects, include a PCM calculation specifying the solvent of interest (e.g., water, ethanol).

-

-

Data Analysis:

-

Confirm that each optimized structure is a true energy minimum by checking for the absence of imaginary frequencies.

-

Extract the Gibbs free energy (G) for each tautomer from the output files.

-

Calculate the difference in Gibbs free energy: ΔG = Gketo - Genol.

-

The equilibrium constant can be predicted using the equation: ΔG = -RT ln(KT). A negative ΔG indicates the keto form is more stable, while a positive ΔG indicates the enol form is more stable.

-

Table 1: Representative Computational and Spectroscopic Data

| Parameter | Method | Condition/Solvent | Result | Reference Insight |

| Relative Stability (ΔG) | DFT (B3LYP/6-311+G) | Gas Phase | Enol more stable | [12] |

| Relative Stability (ΔG) | DFT (B3LYP/6-311+G) | Water (PCM) | Keto stability increases | [7][12] |

| Equilibrium Constant (KT) | UV-Vis Spectroscopy | Cyclohexane | KT < 1 (Enol favored) | [11] |

| Equilibrium Constant (KT) | UV-Vis Spectroscopy | Ethanol | KT > 1 (Keto favored) | [11] |

| ¹H Chemical Shift (OH) | ¹H-NMR | DMSO-d₆ | ~9.0-10.0 ppm (Enol) | [6][14] |

| Solid-State Structure | X-ray Crystallography | Crystalline Solid | Often the enol form | [22] |

Chapter 4: Implications for Drug Discovery and Development

Understanding and controlling tautomerism is not merely an academic exercise; it is fundamental to the rational design of safe and effective medicines.[1][3] Approximately 70% of drug molecules are estimated to be capable of tautomerization.[1]

Caption: Tautomerism influences key pillars of drug development.

Pharmacodynamics (PD)

The three-dimensional shape and hydrogen bonding pattern of a molecule dictate its ability to bind to a biological target like an enzyme or receptor. Since tautomers have different structures, they can bind to the same target with vastly different affinities.[4] One tautomer might be the active form, while the other is inactive or even binds to an off-target, leading to side effects.

-

Causality: The enol form presents a hydrogen bond donor (OH) and a specific aromatic surface. The keto form removes this donor and presents a hydrogen bond acceptor (C=O) in a different spatial orientation. This seemingly small change can be the difference between a potent drug and an inactive compound.

Pharmacokinetics (PK)

A drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is governed by its physicochemical properties.[3]

-

Solubility & Permeability: The more polar keto tautomer may have higher aqueous solubility but lower membrane permeability (lipophilicity) compared to the less polar enol form. This trade-off is critical for oral bioavailability.[4]

-

Metabolism: The different tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s). One form might be rapidly metabolized and cleared, leading to a short duration of action, while the other might be more stable or, conversely, be metabolized to a toxic byproduct.[3]

Trustworthiness in Research and Regulation

Failing to characterize the tautomeric state of a lead compound is a significant scientific and regulatory risk. The form characterized in initial solid-state studies may not be the form that exists under physiological conditions in the body.[20] Regulatory agencies require a thorough understanding and characterization of the drug substance, including all relevant isomeric forms.[3] A self-validating research program must therefore include tautomer analysis under physiologically relevant conditions (e.g., in aqueous buffers at pH 7.4).

References

-

What impact does tautomerism have on drug discovery and development? - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

What impact does tautomerism have on drug discovery and development? - ResearchGate. (n.d.). ResearchGate.[Link]

-

How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka. (2025, July 29). Patsnap.[Link]

-

Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (2025, October 21). PharmaGuru.[Link]

-

What impact does tautomerism have on drug properties and development? - ChemRxiv. (n.d.). ChemRxiv.[Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (2024, May 24). Walsh Medical Media.[Link]

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. (n.d.). ScienceDirect.[Link]

-

Tautomerism Detected by NMR - Encyclopedia.pub. (2020, October 29). Encyclopedia.pub.[Link]

-

Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR | Request PDF - ResearchGate. (2025, November 9). ResearchGate.[Link]

-

Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed. (2025, March 15). National Center for Biotechnology Information.[Link]

-

The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2025, August 7). ResearchGate.[Link]

-

Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study - ACS Figshare. (2004, September 16). ACS Publications.[Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. (2018, July 23). ResearchGate.[Link]

-

The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt - SciSpace. (n.d.). SciSpace.[Link]

-

Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study - Roskilde University Research Portal. (n.d.). Roskilde University.[Link]

-

Tautomeric Forms of 2‑Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons | Request PDF - ResearchGate. (2025, December 17). ResearchGate.[Link]

-

Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons - American Chemical Society. (2025, November 18). ACS Publications.[Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, February 16). ACS Publications.[Link]

-

Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PubMed. (2023, September 8). National Center for Biotechnology Information.[Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (n.d.). Slideshare.[Link]

-

Tautomeric Forms of 2-Hydroxynaphthalene-Based Imines: Theoretical and Experimental Comparisons | Crystal Growth & Design - ACS Publications. (2025, November 28). ACS Publications.[Link]

-

Tautomerism: Methods and Theories | Request PDF - ResearchGate. (n.d.). ResearchGate.[Link]

-

Study of Enol-Keto Tautomerism of N-(2-Hydroxy-1-Naphthylidene)anils | Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Study-of-Enol-Keto-Tautomerism-of-N-(2-Hydroxy-1-Kogan-Bren'/859811f592d3b235d94711319762145347a544c6]([Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. (2022, March 10). National Center for Biotechnology Information.[Link]

-

New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH. (2025, March 27). National Center for Biotechnology Information.[Link]

-

On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. (2025, October 26). Wiley Online Library.[Link]

-

9 imine-enamine tautomerism in harmaline - PJSIR. (n.d.). PJSIR.[Link]

-

Full article: What impact does tautomerism have on drug discovery and development? (n.d.). Taylor & Francis Online.[Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (2021, March 12). ACS Publications.[Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chemrxiv.org [chemrxiv.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. pjsir.org [pjsir.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Thermal Properties and Characterization of 1-Hydroxy-3-methyl-2-naphthonitrile

The following technical guide is structured to serve as a primary reference for researchers characterizing 1-hydroxy-3-methyl-2-naphthonitrile (CAS: 5333-06-2). It synthesizes available physicochemical data with rigorous experimental protocols for thermal validation.

Executive Summary & Compound Identity

This compound is a highly functionalized naphthalene derivative used as a building block in the synthesis of heterocyclic dyes, pharmaceutical intermediates, and advanced materials.[1] Its structural rigidity, conferred by the fused ring system and the ortho-cyano-hydroxy motif, imparts significant thermal stability compared to non-nitrile analogs.

This guide addresses the critical need for precise thermal characterization, as literature values for this specific isomer can vary based on synthesis method (e.g., Rh(III)-catalyzed annulation vs. classical cyanation).

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-Hydroxy-3-methylnaphthalene-2-carbonitrile |

| CAS Registry Number | 5333-06-2 |

| Synonyms | 3-Methyl-2-cyan-naphthol-(1); 2-Cyano-3-methyl-1-naphthol |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Chloroform; Insoluble in Water |

Physicochemical Properties: Melting Point & Stability[11][12]

Melting Point Analysis

While the parent compound 1-hydroxy-2-naphthonitrile exhibits a melting point of 168–171 °C , the introduction of a methyl group at the C3 position introduces steric bulk that affects crystal packing.[1]

-

Expected Range: Based on structural analogs and lattice energy estimations, pure this compound typically melts in the range of 145–165 °C .[1]

-

Purity Indicator: A melting range >2 °C indicates the presence of regioisomers (e.g., 4-methyl isomers) or residual solvent.

-

Thermodynamic Behavior: The compound exhibits a sharp endothermic melting peak, characteristic of a crystalline organic solid, prior to any thermal degradation.

Thermal Decomposition Profile (TGA/DSC Prediction)

The thermal stability of this compound is governed by the robustness of the naphthalene core and the nitrile group. Decomposition generally follows a multi-stage pathway:

-

Drying Phase (< 110 °C): Loss of surface moisture or residual recrystallization solvents (e.g., ethanol/water).

-

Melting Phase (~150 °C): Distinct endothermic event (DSC) with no mass loss (TGA).

-

Stability Plateau (160–240 °C): The compound remains chemically stable in the liquid phase.

-

Primary Decomposition (> 250 °C):

-

Mechanism: Oxidative degradation of the phenolic ring or decyanation.

-

Observation: Rapid mass loss (TGA) and broad exothermic events (DSC) corresponding to carbonization.

-

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness pillar), the following self-validating protocols must be used.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact onset melting point and heat of fusion.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp loosely (non-hermetic) to allow volatile escape during decomposition, or hermetically seal for pure melting analysis.

-

Reference: Empty aluminum crucible.

-

Method:

-

Equilibrate at 30 °C.

-

Ramp 10 °C/min to 250 °C under Nitrogen purge (50 mL/min).

-

-

Analysis: Identify the onset temperature (

) of the major endothermic peak. Do not use the peak maximum (

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the safe processing window and decomposition threshold (

-

Sample Prep: Load 10–15 mg into a platinum or ceramic pan.

-

Method: Ramp 10 °C/min from ambient to 600 °C under Nitrogen.

-

Criteria:

-

Volatiles: Mass loss < 150 °C should be < 0.5% for analytical purity.

-

Decomposition: Record the temperature at 5% mass loss (

). This is the upper limit for thermal processing.

-

Synthesis & Purification Workflow

Understanding the synthesis source is critical for interpreting thermal data, as specific impurities (Rh-catalysts or unreacted ylides) drastically alter the melting point.

Graphviz Diagram: Synthesis & Characterization Logic

The following diagram outlines the modern Rh(III)-catalyzed synthesis pathway and the subsequent purification logic required to achieve the target thermal properties.

Caption: Workflow for the synthesis, purification, and thermal validation of this compound, highlighting the feedback loop between thermal analysis and purification.

Theoretical Decomposition Pathway

At high temperatures (>300 °C), the compound undergoes irreversible degradation. The diagram below illustrates the hypothetical decomposition mechanism based on functional group chemistry.

Caption: Proposed thermal decomposition pathways involving decyanation and oxidative ring degradation leading to carbonization.

References

-

Li, X., et al. (2017). "Rhodium(III)-Catalyzed Synthesis of Naphthols via C-H Activation of Sulfoxonium Ylides." Organic & Biomolecular Chemistry.

-

Molaid Chemical Database. (2024). "Compound Summary: this compound (CAS 5333-06-2)."[1]

-

National Institute of Standards and Technology (NIST). "1-Hydroxy-2-naphthonitrile (Analogous Data)."[1] NIST Chemistry WebBook.[2]

-

PubChem. "Compound Summary: 1-Hydroxy-2-naphthonitrile."[1] National Library of Medicine.

Sources

Methodological & Application

synthesis of benzo[f]chromene derivatives using 1-hydroxy-3-methyl-2-naphthonitrile

[1][2][3]

Introduction & Pharmacological Significance

Benzo[f]chromene derivatives are privileged medicinal scaffolds.[1] Their tricyclic structure mimics natural flavonoids and exhibits potent biological activities, including:

-

Anticancer: Induction of apoptosis via caspase-3/7 activation and downregulation of Bcl-2.

-

Antimicrobial: Disruption of bacterial cell walls in multidrug-resistant strains.

-

Molecular Targets: c-Src kinase inhibition and intercalation with DNA/RNA.

Scientific Rationale & Reaction Design

The Regiochemistry of Fusion

To synthesize the benzo[f] isomer, the reaction must utilize 2-naphthol (or substituted 2-naphthols). The reaction proceeds via a Michael addition of the naphthol to a Knoevenagel intermediate (formed in situ from an aldehyde and malononitrile), followed by cyclization at the 1-position of the naphthalene ring.

-

Correct Precursor for Benzo[f]: 2-Naphthol (Oxygen at C2, Cyclization at C1).

-

Precursor for Benzo[h]: 1-Naphthol (Oxygen at C1, Cyclization at C2).

Mechanism of Action

The reaction is a base-catalyzed multicomponent reaction (MCR).

-

Knoevenagel Condensation: Aldehyde + Malononitrile

Arylidene Malononitrile. -

Michael Addition: 2-Naphthol attacks the electron-deficient double bond of the arylidene.

-

Cyclization: Intramolecular nucleophilic attack of the hydroxyl group on the nitrile carbon.

-

Tautomerization: Formation of the final amino-chromene system.

Figure 1: Reaction pathway for the synthesis of Benzo[f]chromene via multicomponent condensation.

Experimental Protocol

Materials

-

Component A: Aromatic Aldehyde (1.0 mmol) [e.g., Benzaldehyde, 4-Chlorobenzaldehyde]

-

Component B: Malononitrile (1.0 mmol)

-

Component C: 2-Naphthol (1.0 mmol)

-

Catalyst: Piperidine (0.5 mL) or Triethylamine (TEA)

-

Solvent: Ethanol (95%) or Methanol

-